

Maraviroc-d6 supplier and purchasing information for research labs

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Compound of Interest

Compound Name: Maraviroc-d6

Cat. No.: B10775544

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A Technical Guide to Maraviroc-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Maraviroc-d6**, a deuterated analog of the CCR5 antagonist Maraviroc. This document is intended to serve as a core resource for researchers in pharmacology, virology, and drug development, offering detailed information on sourcing, experimental application, and the underlying biological mechanisms.

Maraviroc-d6: Supplier and Purchasing Information

Maraviroc-d6 is primarily utilized as an internal standard for the quantification of Maraviroc in biological samples using mass spectrometry.[1] Its deuteration provides a distinct mass-to-charge ratio, enabling precise and accurate measurements. Several reputable suppliers offer **Maraviroc-d6** for research purposes. The following table summarizes key purchasing information from various vendors. Please note that pricing is subject to change and may require a direct quote from the supplier.

Supplier	Catalog Number (Example)	Available Quantities (Examples)	Purity (Typical)
Cayman Chemical	28767	1 mg	≥99% deuterated forms (d1-d6)
MedChemExpress	HY-13004S	1 mg, 5 mg, 10 mg	>98%
LGC Standards	TRC-M193002	1 mg, 5 mg, 10 mg	Information available upon request
Simson Pharma Limited	M1250003	Custom Synthesis	Accompanied by Certificate of Analysis
Santa Cruz Biotechnology	sc-219451	Information available upon request	Information available upon request
Fisher Scientific (distributor for Toronto Research Chemicals)	TRC-M193002-5MG	5 mg	Information available upon request

Physicochemical Properties of Maraviroc-d6

A clear understanding of the physicochemical properties of **Maraviroc-d6** is essential for its proper handling, storage, and use in experimental settings.

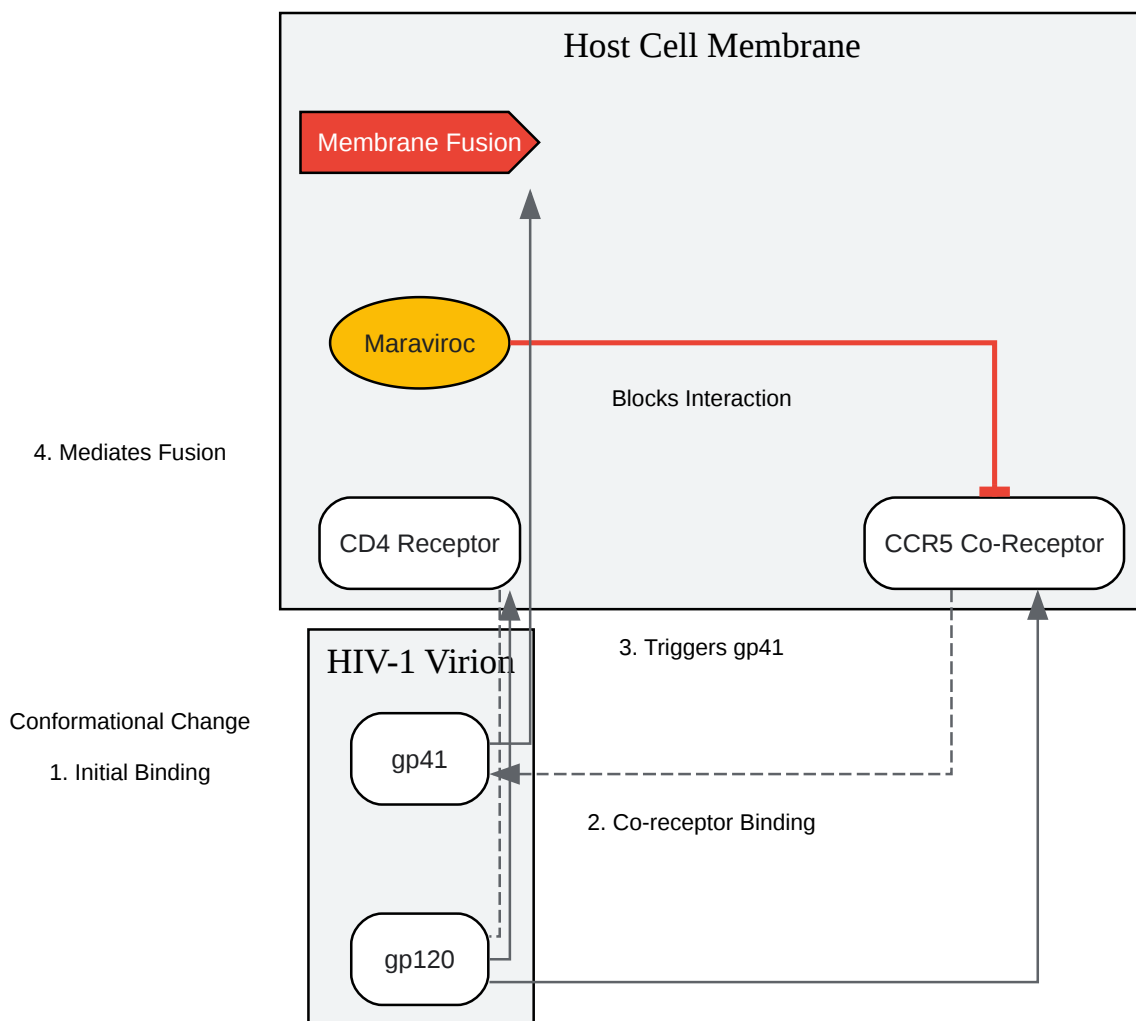
Property	Value
Chemical Formula	C ₂₉ H ₃₅ D ₆ F ₂ N ₅ O
Molecular Weight	519.70 g/mol [2][3][4]
CAS Number	1033699-22-7[1][2]
Appearance	Solid
Storage Conditions	Typically -20°C for long-term storage
Solubility	Soluble in DMSO and Ethanol[5]

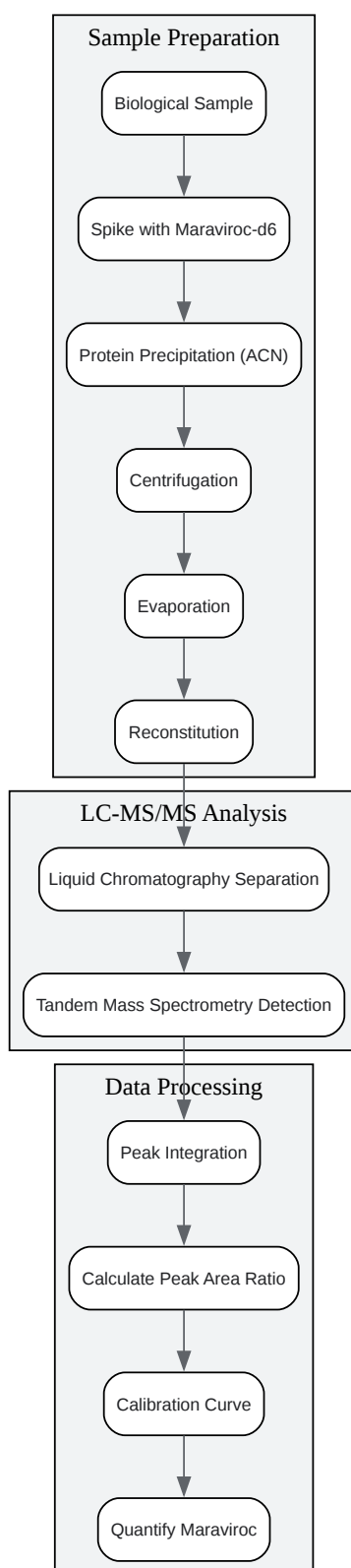
Mechanism of Action: Maraviroc and the CCR5 Signaling Pathway

Maraviroc is a selective and reversible antagonist of the C-C chemokine receptor type 5 (CCR5).[6][7] CCR5 is a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells and macrophages.[8] In the context of HIV-1 infection, CCR5 acts as a crucial co-receptor for the entry of R5-tropic viral strains.[9]

The entry of HIV-1 into a host cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the primary receptor, CD4, on the host cell surface.[10] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic HIV-1 is CCR5.[10] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.[10][11]

Maraviroc exerts its antiviral effect by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding allosterically inhibits the interaction between gp120 and CCR5, thereby preventing the conformational changes necessary for membrane fusion and viral entry.[9] It is important to note that Maraviroc does not directly compete with the natural chemokine ligands of CCR5 for their binding site.





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